[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid
CAS No.: 179178-90-6
Cat. No.: VC8455143
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179178-90-6 |
|---|---|
| Molecular Formula | C11H12O4 |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | 2-[3-(2-methoxy-2-oxoethyl)phenyl]acetic acid |
| Standard InChI | InChI=1S/C11H12O4/c1-15-11(14)7-9-4-2-3-8(5-9)6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13) |
| Standard InChI Key | CVSJWBIWUPDLBV-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=CC=CC(=C1)CC(=O)O |
| Canonical SMILES | COC(=O)CC1=CC=CC(=C1)CC(=O)O |
Introduction
[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid is a chemical compound with a molecular formula of C11H12O4. It belongs to the class of organic compounds known as carboxylic acids, which are widely used in various chemical and pharmaceutical applications. This compound is particularly noted for its structural features, which include a phenyl ring attached to an acetic acid moiety via a methoxy-oxoethyl linker.
Synthesis Methods
The synthesis of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid typically involves multi-step organic reactions. These may include the formation of the methoxy-oxoethyl group followed by its attachment to a phenyl ring and subsequent introduction of the acetic acid moiety. Specific synthesis protocols are not widely documented, but standard organic chemistry techniques such as esterification and amidation reactions could be employed.
Applications
Carboxylic acids are versatile compounds used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid could potentially serve as a building block for more complex molecules due to its functional groups, which allow for further chemical modifications.
Chemical Specifications
| Property | Value |
|---|---|
| Molecular Formula | C11H12O4 |
| CAS Number | 1523019-25-1 |
| Molecular Weight | Not specified |
| Physical State | Solid (assumed) |
| Solubility | Not detailed |
Potential Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Potential intermediate in drug synthesis |
| Agrochemicals | Possible use as a building block for pesticides or herbicides |
| Organic Synthesis | Useful in forming complex organic molecules |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume